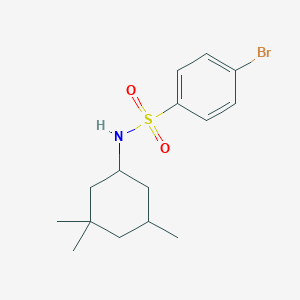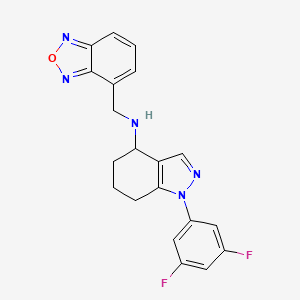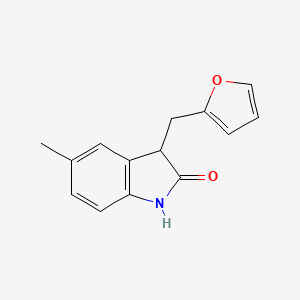
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide, also known as Br-THC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a target for many drugs used to treat a variety of medical conditions. In
Mecanismo De Acción
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide acts as a selective antagonist of the CB1 receptor, which is a target for many drugs used to treat a variety of medical conditions. The CB1 receptor is a G protein-coupled receptor that is primarily located in the brain, but is also found in other tissues throughout the body. When activated by endogenous cannabinoids or exogenous ligands, the CB1 receptor modulates neurotransmitter release, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to decrease drug-seeking behavior in animal models of addiction. This compound has been shown to have anxiolytic effects in animal models of anxiety disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor antagonism without the confounding effects of other receptor systems. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many future directions for the study of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the study of the effects of CB1 receptor antagonism in different disease models. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and other medical conditions should be further explored.
Métodos De Síntesis
The synthesis of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide involves the reaction of 4-bromo-1,2-diaminobenzene with 3,3,5-trimethylcyclohexylamine and benzenesulfonyl chloride. The reaction is carried out in a suitable solvent under controlled conditions, and the resulting product is purified by recrystallization. This method has been optimized to produce high yields of pure this compound, which is necessary for its use in scientific research.
Aplicaciones Científicas De Investigación
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It is a selective antagonist of the CB1 receptor, which is a target for many drugs used to treat a variety of medical conditions. This compound has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2S/c1-11-8-13(10-15(2,3)9-11)17-20(18,19)14-6-4-12(16)5-7-14/h4-7,11,13,17H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNCEBUZVXCWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(3,4-difluorobenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6073836.png)
![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)

![[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6073853.png)


![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6073866.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6073885.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6073888.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)
![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
![N-(3-fluorophenyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6073917.png)
methylene]malononitrile](/img/structure/B6073923.png)
